5-Methyl-2,3-diphenylpyridine
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Overview
Description
5-Methyl-2,3-diphenylpyridine is a heterocyclic aromatic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the methyl and diphenyl groups in the 2 and 3 positions, respectively, imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-diphenylpyridine can be achieved through several methods. One common approach involves the Hantzsch-type reaction, which is a multicomponent condensation reaction. This method typically involves the reaction of β-enamine carbonyl compounds with rongalite, followed by oxidative coupling to form the pyridine ring . Another method involves the use of magnesium hydrogen sulfate as a catalyst in a four-component cyclo-condensation reaction .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. The use of solid acid catalysts, such as magnesium hydrogen sulfate, allows for high yields and easy purification of the product . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methyl-2,3-diphenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 5-Methyl-2,3-diphenylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may interact with pyridine nucleotide-dependent enzymes, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenylpyridine: Lacks the methyl group at the 5-position, resulting in different chemical properties.
5-Methyl-2-phenylpyridine: Lacks one phenyl group, affecting its reactivity and applications.
2,3,5-Trimethylpyridine: Contains additional methyl groups, leading to different steric and electronic effects
Uniqueness
5-Methyl-2,3-diphenylpyridine is unique due to the specific arrangement of the methyl and diphenyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H15N |
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Molecular Weight |
245.3 g/mol |
IUPAC Name |
5-methyl-2,3-diphenylpyridine |
InChI |
InChI=1S/C18H15N/c1-14-12-17(15-8-4-2-5-9-15)18(19-13-14)16-10-6-3-7-11-16/h2-13H,1H3 |
InChI Key |
KXOQUGILPJXBPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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